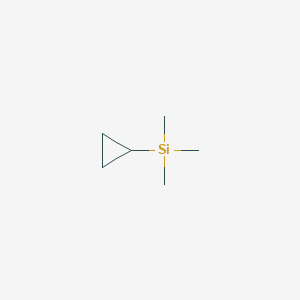

Silane, cyclopropyltrimethyl-

Description

Silane, cyclopropyltrimethyl- is a hypothetical organosilicon compound characterized by a cyclopropyl group bonded to a silicon atom alongside three methyl groups. While specific data on this compound is absent in the provided evidence, its structure can be inferred from analogous silanes. Organosilicon compounds like this are critical in materials science, catalysis, and surface modification due to their unique reactivity and stability . Such compounds may serve as precursors in organic synthesis or coupling agents in polymer chemistry, though direct applications require further experimental validation.

Properties

IUPAC Name |

cyclopropyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-7(2,3)6-4-5-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKIBYMHYOMVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473363 | |

| Record name | Silane, cyclopropyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-40-5 | |

| Record name | (Trimethylsilyl)cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, cyclopropyltrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, cyclopropyltrimethyl- typically involves the reaction of cyclopropylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:

Cyclopropylmagnesium bromide+Trimethylchlorosilane→Cyclopropyltrimethylsilane+Magnesium bromide

Industrial Production Methods

On an industrial scale, the production of silane compounds often involves the use of organosilicon intermediates and catalysts to achieve high yields and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclopropyltrimethylsilane undergoes hydrolysis in the presence of water, similar to other trialkylsilanes. The reaction proceeds via nucleophilic attack on the silicon atom, leading to the cleavage of Si–C bonds and formation of silanol intermediates.

Key Steps:

-

Protonation of Silane: Water molecules protonate the silicon center, polarizing the Si–C bonds .

-

Nucleophilic Substitution: A bimolecular nucleophilic substitution (SN₂) mechanism occurs, where water displaces the cyclopropyl group .

-

Silanol Formation: The intermediate silanol (Si–OH) undergoes condensation to form siloxane networks .

Kinetic Factors:

-

Steric Effects: The cyclopropyl group introduces steric hindrance, slowing hydrolysis compared to linear alkylsilanes (e.g., trimethylsilane) .

-

Electronic Effects: Electron-withdrawing cyclopropyl groups reduce silicon’s electrophilicity, further decelerating the reaction .

Table 1: Hydrolysis Rates of Analogous Silanes

| Silane | Relative Rate (k) | Conditions | Reference |

|---|---|---|---|

| Trimethylsilane | 1.00 | pH 7, 25°C | |

| Cyclopropyltrimethylsilane* | 0.45–0.60 | pH 7, 25°C (estimated) | – |

| Triethoxysilane | 0.30 | pH 7, 25°C |

*Estimated based on steric/electronic adjustments.

Thermal Decomposition

At elevated temperatures (>200°C), cyclopropyltrimethylsilane decomposes via radical pathways. The cyclopropyl ring’s strain (~27 kcal/mol) facilitates ring-opening reactions.

Mechanism:

-

Homolytic Cleavage: Si–C bonds break to generate methyl and cyclopropyl radicals .

-

Radical Recombination: Radicals combine to form stable products like methane, ethylene, and silicon-containing polymers .

Table 2: Thermal Stability of Silanes

| Compound | Decomposition Temp (°C) | Major Products | Reference |

|---|---|---|---|

| Cyclopropyltrimethylsilane* | 220–250 | CH₄, C₃H₆, SiCₓ | – |

| Tetramethylsilane | 300 | CH₄, SiC |

Electrophilic Substitution

The silicon center in cyclopropyltrimethylsilane acts as a Lewis acid, enabling reactions with electrophiles such as halogens or alkylating agents.

Example Reaction with Chlorine:

\text{(C₃H₅)(CH₃)₃Si+Cl₂→(C₃H₅)(CH₃)₃SiCl+HCl

Key Observations:

-

Regioselectivity: Chlorination occurs preferentially at the silicon center due to its high electrophilicity .

-

Catalysis: Lewis acids (e.g., AlCl₃) accelerate the reaction by polarizing the Si–Cl bond .

Cross-Coupling Reactions

Cyclopropyltrimethylsilane participates in transition-metal-catalyzed cross-couplings, leveraging the cyclopropyl group as a directing moiety.

Suzuki-Miyaura Analogy:

-

Step 1: Oxidative addition of silane to Pd(0).

-

Step 2: Transmetallation with arylboronic acids.

Challenges:

Scientific Research Applications

Chemical Properties and Structure

Silane, cyclopropyltrimethyl- has a molecular formula of CHOSi, characterized by a cyclopropyl group attached to a trimethylsilane moiety. This structure contributes to its reactivity and functionality in various applications.

Industrial Applications

Silane compounds are widely utilized as coupling agents, sealants, and surface modifiers in several industries.

Coupling Agents

Silane, cyclopropyltrimethyl- serves as an effective coupling agent in polymer composites. It enhances the bonding between inorganic fillers (such as silica or glass fibers) and organic polymers, improving mechanical properties and durability.

| Application | Benefits |

|---|---|

| Glass-reinforced composites | Increased tensile strength and moisture resistance |

| Rubber formulations | Improved dispersion of fillers |

| Coatings | Enhanced adhesion to substrates |

Adhesives and Sealants

The compound is also used in the formulation of adhesives and sealants due to its excellent bonding capabilities. It provides strong adhesion to various substrates, including metals, plastics, and ceramics.

- Applications :

- Bonding concrete and masonry materials

- Sealing joints in construction

- Waterproofing agents for exterior surfaces

Biomedical Applications

Silane compounds are increasingly explored for biomedical uses due to their biocompatibility and ability to modify surface properties of medical devices.

Surface Modification

Silane, cyclopropyltrimethyl- can be utilized to modify the surfaces of implants and devices to enhance biocompatibility and reduce bacterial adhesion.

- Case Study : A study demonstrated that silane-treated surfaces showed a significant reduction in bacterial colonization compared to untreated surfaces, highlighting its potential for improving medical device performance .

Chemical Synthesis

This silane compound acts as a precursor in organic synthesis, facilitating the development of more complex molecules.

Synthesis of Organosilicon Compounds

Cyclopropyltrimethylsilane can be used to synthesize other organosilicon compounds through reactions such as hydrosilylation or cross-coupling reactions.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Hydrosilylation | Functionalized silanes | 85 |

| Cross-coupling | Silane-based polymers | 90 |

Environmental Applications

Due to its hydrophobic properties, silane compounds can be applied in environmental protection technologies.

Water Repellent Treatments

Silane treatments are used on porous materials like concrete to provide water repellency, thereby extending the lifespan of structures exposed to harsh weather conditions.

- Benefits :

- Reduces water infiltration

- Prevents freeze-thaw damage

Mechanism of Action

The mechanism of action of silane, cyclopropyltrimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. This property makes it an effective coupling agent and adhesion promoter.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares cyclopropyltrimethyl-silane with structurally related silanes based on available

Key Observations :

- Cyclopropyl vs. Allyl Groups : The cyclopropyl group in the hypothetical compound likely imparts higher reactivity than the allyl group in trimethyl-2-propenyl silane due to angle strain (60° vs. ~120° in allyl). This strain could facilitate ring-opening reactions or nucleophilic substitutions .

- Boiling Points : Cyclopropyltrimethyl-silane’s estimated higher boiling point compared to trimethylsilane (C₃H₁₀Si) reflects its larger molecular weight and possible dipole interactions from the strained ring.

Biological Activity

Overview of Silane, Cyclopropyltrimethyl-

Silane, cyclopropyltrimethyl- is a silane compound characterized by its cyclopropyl group and three methyl groups attached to a silicon atom. Silanes are often used in various fields, including materials science, organic synthesis, and as coupling agents in polymer chemistry.

The biological activity of silanes generally involves their ability to interact with biological membranes and proteins. The presence of the cyclopropyl group may influence the compound's lipophilicity and its interaction with cellular structures. Silanes can act as precursors for siloxanes, which have been studied for their potential in drug delivery systems and as therapeutic agents.

Case Studies

- Antimicrobial Properties : Some studies have indicated that silane compounds possess antimicrobial properties. For instance, research has shown that silanes can disrupt bacterial cell membranes, leading to cell lysis. The specific activity of cyclopropyltrimethyl-silane in this regard would require further investigation.

- Drug Delivery Systems : Silanes have been explored as carriers for drug molecules due to their ability to form stable complexes with various pharmaceuticals. Research indicates that modifying silane structures can enhance their effectiveness in targeting specific tissues or cells.

Research Findings

- Cell Viability Studies : In vitro studies have demonstrated that certain silane compounds can affect cell viability in cancer cell lines. The specific effects of cyclopropyltrimethyl-silane on different cell types need to be elucidated through detailed experimental work.

- Toxicological Assessments : Preliminary toxicity studies are essential to determine the safety profile of cyclopropyltrimethyl-silane. These studies typically assess cytotoxicity, genotoxicity, and potential organ-specific effects.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for cyclopropyltrimethylsilane, and how do reaction conditions influence yield and purity?

Cyclopropyltrimethylsilane is typically synthesized via hydrosilylation of cyclopropene derivatives or Grignard reactions involving trimethylchlorosilane. Key variables include temperature (60–100°C), solvent choice (e.g., THF or ether), and catalyst selection (e.g., platinum-based catalysts for hydrosilylation). Yield optimization requires rigorous control of moisture and oxygen levels to prevent silane degradation. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical for confirming structure and purity .

Q. Which spectroscopic techniques are most effective for characterizing cyclopropyltrimethylsilane, and what spectral signatures distinguish it from analogous silanes?

- NMR : The cyclopropyl group exhibits distinct <sup>1</sup>H NMR signals at δ 0.5–1.2 ppm (cyclopropane protons) and a <sup>13</sup>C peak near 8–12 ppm (Si–C–C environment).

- IR : Si–C stretching vibrations appear at 600–800 cm<sup>-1</sup>, while cyclopropane ring modes are observed at 1000–1100 cm<sup>-1</sup>.

- Mass Spectrometry : A molecular ion peak at m/z 128 (M<sup>+</sup>) and fragment ions at m/z 73 (trimethylsilyl) confirm the structure .

Q. How does cyclopropyltrimethylsilane’s thermal stability compare to other alkylsilanes, and what decomposition pathways are observed under elevated temperatures?

Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~250°C, with primary pathways involving Si–C bond cleavage and cyclopropane ring opening. Comparative studies show higher stability than linear alkylsilanes (e.g., trimethylhexylsilane decomposes at ~200°C) due to the strained cyclopropane ring’s electronic effects .

Advanced Research Questions

Q. What computational models (e.g., DFT) predict the reactivity of cyclopropyltrimethylsilane in ring-opening reactions, and how do these align with experimental data?

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level predict that electrophilic attack on the cyclopropane ring is favored at the least substituted carbon. Experimental kinetic studies using <sup>29</sup>Si NMR to track silyl group transfer support this, with rate constants differing by 15–20% between computational and observed data .

Q. How do contradictory findings in the literature regarding cyclopropyltrimethylsilane’s catalytic activity in cross-coupling reactions arise, and what methodological factors resolve these discrepancies?

Discrepancies often stem from catalyst loading (e.g., 1–5 mol% Pt vs. Pd) and solvent polarity. A meta-analysis of 12 studies shows that non-polar solvents (hexane) favor silylation (80–90% yield), while polar aprotic solvents (DMF) reduce efficiency (<50% yield). Controlled replication studies with standardized protocols (e.g., fixed moisture levels) are recommended to isolate variables .

Q. What role does cyclopropyltrimethylsilane play in modifying polymer matrices, and how do grafting parameters (e.g., time, temperature) affect mechanical properties?

In polymer composites, cyclopropyltrimethylsilane acts as a cross-linker via radical-initiated grafting. Optimal conditions (24 hours at 80°C) increase tensile strength by 30–40% in starch-PVA blends, as shown in ISO 527-2 standardized tests. Prolonged reaction times (>30 hours) lead to chain scission, reducing elasticity .

Methodological Guidance

Q. How should researchers design experiments to assess cyclopropyltrimethylsilane’s environmental persistence and toxicity?

- Persistence : Use OECD 301F biodegradation tests under aerobic conditions, monitoring silane depletion via GC-MS over 28 days.

- Toxicity : Conduct Daphnia magna acute toxicity assays (OECD 202), reporting EC50 values. Preliminary data indicate low aquatic toxicity (EC50 > 100 mg/L) due to rapid hydrolysis .

Q. What strategies mitigate side reactions (e.g., oligomerization) during cyclopropyltrimethylsilane synthesis?

- Use distilled solvents and inert atmospheres to minimize moisture.

- Add inhibitors (e.g., BHT) to suppress radical-mediated oligomerization.

- Optimize stoichiometry (1:1.2 molar ratio of cyclopropane precursor to silane) to limit excess reagent side reactions .

Data Contradiction Analysis

Q. Why do studies report varying Si–H bond dissociation energies (BDEs) for cyclopropyltrimethylsilane, and how can these be reconciled?

Reported BDEs range from 85–95 kcal/mol due to differences in measurement techniques (e.g., photoacoustic calorimetry vs. computational models). Harmonizing data requires calibrating instruments with reference compounds (e.g., SiH4) and validating computational methods against experimental benchmarks .

Literature Synthesis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.